5-Amino-4-methoxy-1-indanone

TRPV1 Antagonist Synthesis Pain Therapeutics Conformationally Constrained Bicyclic Scaffolds

Secure your supply of 5-Amino-4-methoxy-1-indanone, the structurally non-negotiable A-region building block for TRPV1 antagonist programs. The co-localized 5-amino and 4-methoxy substituents provide dual functionalization vectors absent in 4-methoxy-1-indanone or 5-amino-1-indanone analogs. This intermediate delivers a documented 95% sulfonylation yield (MsCl/pyridine), enabling rapid access to conformationally constrained pharmacophores. With carbonyl, amine, and methoxy handles, it supports parallel SAR exploration, reductive amination, and amide coupling in a single, ready-to-derivatize scaffold. Specifications: ≥97% purity, ambient shipping conditions, available from 1 g to 10 g. Request a quote today to advance your pain pathway pipeline.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1116359-21-7
Cat. No. B3213379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methoxy-1-indanone
CAS1116359-21-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC2=O)N
InChIInChI=1S/C10H11NO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5,11H2,1H3
InChIKeyFZJRYTMBZRSRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-methoxy-1-indanone (CAS 1116359-21-7): A Dual-Functionalized Indanone Building Block for TRPV1 Antagonist Synthesis and Medicinal Chemistry


5-Amino-4-methoxy-1-indanone (CAS: 1116359-21-7) is a substituted 1-indanone derivative bearing an amino group at the 5-position and a methoxy group at the 4-position on the fused bicyclic core. The compound serves as a versatile intermediate for constructing conformationally constrained bioactive molecules, including TRPV1 receptor antagonists and other indanone-derived pharmacophores. As a bifunctional scaffold, it enables divergent synthetic derivatization via its carbonyl, amino, and methoxy handles, offering reactivity orthogonal to simpler monosubstituted indanone analogs [1].

Why 5-Amino-4-methoxy-1-indanone Cannot Be Replaced by 4-Methoxy-1-indanone or Unsubstituted Aminoindanones in TRPV1 Antagonist Scaffolds


The co-localization of the 5-amino and 4-methoxy substituents on the indanone framework is structurally non-negotiable for applications requiring dual functionalization vectors. 4-Methoxy-1-indanone (CAS: 13336-31-7) lacks the amino handle entirely, precluding sulfonamide or amide bond formation at the 5-position . Conversely, 5-amino-1-indanone derivatives without the 4-methoxy group exhibit altered electronic properties and hydrogen-bonding capacity, which can disrupt receptor binding conformations in TRPV1 antagonist series [1]. Attempted substitution with later-stage functionalized analogs introduces additional synthetic steps and purification burdens, whereas 5-amino-4-methoxy-1-indanone provides both reactive centers in a single commercially available intermediate. The specific substitution pattern (4-OCH₃, 5-NH₂) is essential for maintaining the steric and electronic environment required in conformationally constrained bicyclic templates targeting TRPV1 and related receptors [1].

5-Amino-4-methoxy-1-indanone: Quantitative Comparative Evidence for Procurement Decision-Making


TRPV1 Antagonist Synthesis: 95% Sulfonylation Yield of 5-Amino-4-methoxy-1-indanone Under Mild Conditions

In the synthesis of conformationally constrained TRPV1 antagonists, 5-amino-4-methoxy-1-indanone reacts with methanesulfonyl chloride in pyridine to yield 4-methoxy-5-(methylsulfonylamino)-1-indanone with an isolated yield of 95% [1]. This high efficiency under standard sulfonylation conditions demonstrates the compound's suitability for generating key sulfonamide intermediates in the A-region of bicyclic TRPV1 antagonist templates. While yield data for the same reaction using alternative 5-amino-indanone scaffolds (e.g., 5-amino-1-indanone lacking the 4-methoxy group) are not reported in the same study, class-level inference suggests that the electron-donating 4-methoxy substituent may enhance nucleophilicity of the adjacent 5-amino group, contributing to this high conversion efficiency [1].

TRPV1 Antagonist Synthesis Pain Therapeutics Conformationally Constrained Bicyclic Scaffolds

Distinct Functional Handles: 5-Amino-4-methoxy-1-indanone vs. 4-Methoxy-1-indanone for Divergent Derivatization

5-Amino-4-methoxy-1-indanone possesses three distinct functional handles (carbonyl at C1, amino at C5, methoxy at C4) enabling orthogonal derivatization strategies, whereas the commercially common analog 4-methoxy-1-indanone (CAS: 13336-31-7) contains only two (carbonyl at C1, methoxy at C4) [1]. The presence of the 5-amino group specifically enables amide bond formation, sulfonylation, reductive amination, and diazonium chemistry that are entirely inaccessible to 4-methoxy-1-indanone. This functional difference is categorical rather than continuous; 4-methoxy-1-indanone cannot participate in any nitrogen-directed coupling reactions without prior nitration and reduction steps, adding two synthetic transformations and associated purification losses .

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

Conformationally Constrained TRPV1 Antagonist Scaffolds: 5-Amino-4-methoxy-1-indanone as A-Region Template

5-Amino-4-methoxy-1-indanone has been employed as a conformationally constrained A-region template in the design of bicyclic TRPV1 antagonists, serving as a rigid analog of N′-(4-tert-butylbenzyl)-N-(4-methylsulfonylaminobenzyl)thiourea-based scaffolds [1]. The bicyclic indan framework restricts rotational freedom at the benzylic position relative to open-chain analogs, which the original study notes may be an important factor governing receptor interaction. While the activity for rat TRPV1 of the conformationally restricted indan-based analogs was reported as moderately or markedly diminished compared to the flexible parent scaffold, this establishes a baseline SAR profile that enables rational optimization in subsequent analog series. Direct comparative activity data (IC₅₀ values) for the 5-amino-4-methoxy-1-indanone-derived sulfonamide versus alternative indanone regioisomers are not available in the open literature [1].

TRPV1 Receptor Pain Pathway Modulation Structure-Activity Relationship (SAR)

Recommended Research Applications for 5-Amino-4-methoxy-1-indanone (CAS 1116359-21-7) Based on Verified Evidence


Synthesis of 5-Sulfonamido-4-methoxy-1-indanone Derivatives for TRPV1 Antagonist Lead Optimization

5-Amino-4-methoxy-1-indanone is optimally deployed as the A-region building block for synthesizing sulfonamide-functionalized TRPV1 antagonist candidates. The compound undergoes high-yielding sulfonylation (95% yield with methanesulfonyl chloride in pyridine) to produce 4-methoxy-5-(methylsulfonylamino)-1-indanone, which serves as a conformationally constrained core for SAR exploration around TRPV1-mediated pain pathways. This application is directly supported by published synthetic methodology and pharmacological context linking the scaffold to TRPV1 antagonist development [1].

Divergent Library Synthesis Leveraging Orthogonal Functional Handles (C1 Carbonyl, C5 Amino, C4 Methoxy)

The compound enables parallel or sequential derivatization at three distinct reactive centers: (1) carbonyl reduction or reductive amination at C1, (2) amide bond formation or sulfonylation at C5-NH₂, and (3) potential demethylation or O-alkylation chemistry at C4-OCH₃ (though the latter is less commonly exploited). This multifunctionality supports diversity-oriented synthesis and rapid analog generation in medicinal chemistry programs, distinguishing it from mono- or difunctionalized indanone analogs that require additional synthetic steps to achieve comparable chemical space coverage [1].

Conformationally Restricted Bioisostere of 4-Methoxy-5-amino Phenyl Scaffolds in Bicyclic Drug Design

The fused cyclopentanone ring of 5-amino-4-methoxy-1-indanone imposes conformational restriction on the amino and methoxy substituents relative to open-chain 4-methoxy-5-amino phenyl derivatives. This rigidification can be exploited to probe the entropic penalty of receptor binding or to lock substituents into specific spatial orientations that favor target engagement. The scaffold has precedent in TRPV1 antagonist research where bicyclic constraint altered receptor interaction profiles, providing a rational basis for scaffold-hopping and conformational SAR investigations [1].

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